1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds. Indoline derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an indoline core with a 3-ethoxypropanoyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be achieved through several methods. One common approach involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions such as the use of acidic or basic catalysts, specific temperatures, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is a widely used method in industrial settings, where hydrazine and aniline derivatives are reacted in aqueous media using acidic ionic liquids as catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while reduction can produce various reduced forms of the indoline ring.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, indoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functional group.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific functional group (3-ethoxypropanoyl) attached to the indoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNIUICYHOVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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